dimethylsilane CAS No. 87681-18-3](/img/structure/B14390258.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](fluoro)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane: is an organosilicon compound that features both silicon and fluorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted organosilicon compounds.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of trimethylsilyl and fluoro groups into organic molecules.
- Acts as a precursor for the synthesis of more complex organosilicon compounds.
Biology:
- Investigated for its potential use in the development of silicon-based biomolecules and drugs.
Medicine:
- Potential applications in drug delivery systems due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon and fluorine atoms in the compound can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- 3,3-Dimethyl-1-butene
- 1-Butyne, 3,3-dimethyl-1-trimethylsilyl
Comparison:
- Uniqueness: 3,3-Dimethyl-1-(trimethylsilyl)butyldimethylsilane is unique due to the presence of both trimethylsilyl and fluoro groups, which impart distinct chemical properties compared to similar compounds.
- Reactivity: The compound exhibits different reactivity patterns due to the influence of the fluorine atom, which can affect the electronic properties of the molecule .
Properties
CAS No. |
87681-18-3 |
|---|---|
Molecular Formula |
C11H27FSi2 |
Molecular Weight |
234.50 g/mol |
IUPAC Name |
(3,3-dimethyl-1-trimethylsilylbutyl)-fluoro-dimethylsilane |
InChI |
InChI=1S/C11H27FSi2/c1-11(2,3)9-10(13(4,5)6)14(7,8)12/h10H,9H2,1-8H3 |
InChI Key |
MCGNVYMOVDWDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC([Si](C)(C)C)[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


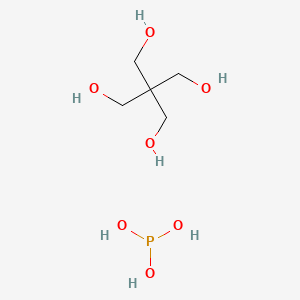
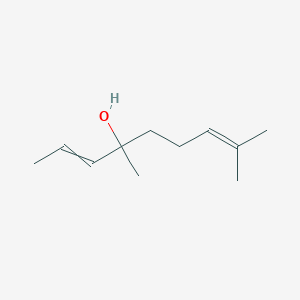

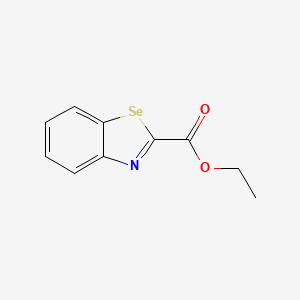

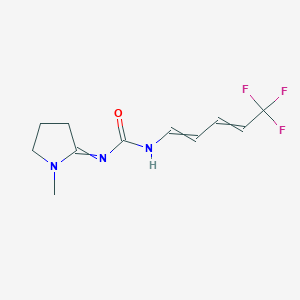
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
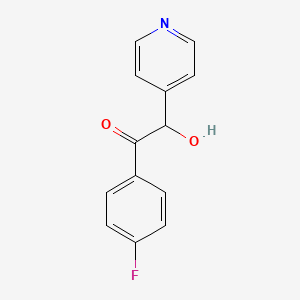
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

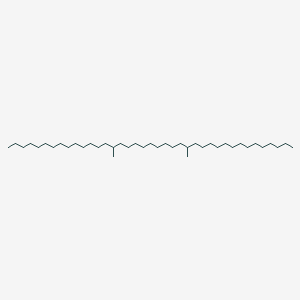
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)

![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
